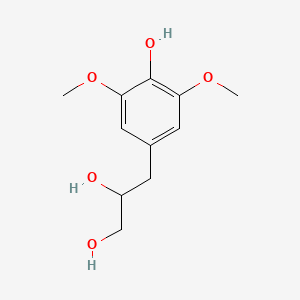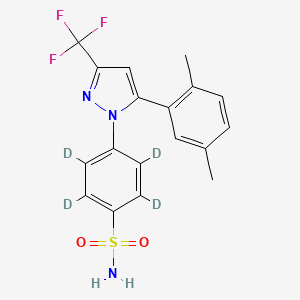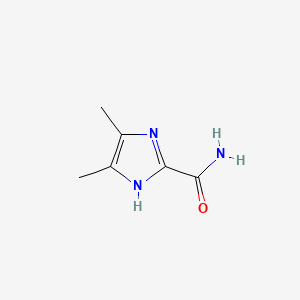![molecular formula C7H9NO3 B585458 3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 147950-39-8](/img/structure/B585458.png)
3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information available on the synthesis of “3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid”, there are related compounds that have been synthesized. For instance, the synthesis of “bicyclo[1.1.1]pentane-1,3-dicarboxylic acid” has been reported . The synthesis involved a photochemical addition of propellane to diacetyl, followed by a haloform reaction .
Wissenschaftliche Forschungsanwendungen
Carboxylic Acid Derivatives in Anticancer Research
Cinnamic acid derivatives, which share functional similarities with carboxylic acids like 3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid, have been highlighted for their potential in anticancer research. The reactivity of the carboxylic acid group in these derivatives has been leveraged in medicinal chemistry, showing promise in the development of anticancer agents. These findings indicate a broader scope of carboxylic acids and their derivatives in targeting cancer cells through various synthetic and semisynthetic approaches (De, Baltas, & Bedos-Belval, 2011).
Biocatalyst Inhibition by Carboxylic Acids
Research on the inhibition of biocatalysts by carboxylic acids provides insights into the challenges and opportunities of using these compounds in bio-based chemical production. Carboxylic acids, including derivatives similar in structure to 3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid, have been identified as inhibitors of microbial activity at concentrations lower than desired yields in fermentative production. This suggests the necessity of engineering microbial strains for enhanced tolerance, pointing to the complex interaction between carboxylic acids and biocatalysts (Jarboe, Royce, & Liu, 2013).
Extraction and Separation Technologies
Significant research has been dedicated to the recovery and purification of carboxylic acids from aqueous solutions, highlighting the importance of carboxylic acids in industrial applications. Liquid-liquid extraction (LLX) and developments in solvent technology have been reviewed, focusing on the efficiency of various solvents in the separation process of carboxylic acids. These advancements are crucial for the production of bio-based plastics and chemicals, demonstrating the role of carboxylic acids in green chemistry and sustainability efforts (Sprakel & Schuur, 2019).
Polymeric Materials and Surface Modification
The plasma polymerization of organic compounds, including carboxylic acids, has emerged as an effective method for creating thin film coatings with specific surface chemistries for biomedical applications. These polymer layers, rich in carboxylic acid functional groups, have been found to stimulate cell adhesion and proliferation, offering potential in tissue regeneration and biomolecule immobilization processes. This underscores the versatility of carboxylic acids in contributing to advances in material science and engineering (Bitar, Cools, De Geyter, & Morent, 2018).
Eigenschaften
IUPAC Name |
3-carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-4(9)6-1-7(2-6,3-6)5(10)11/h1-3H2,(H2,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYAYJYNPZQVKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665602 |
Source


|
| Record name | 3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid | |
CAS RN |
147950-39-8 |
Source


|
| Record name | 3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

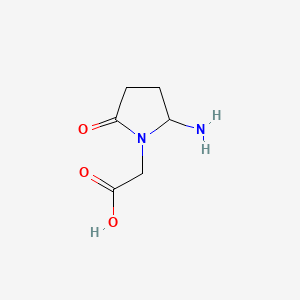

![1H-Azeto[3,2,1-hi]indole](/img/structure/B585377.png)
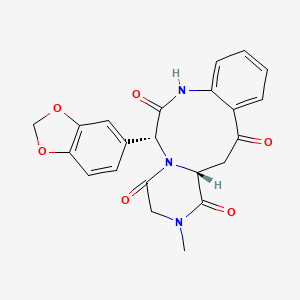
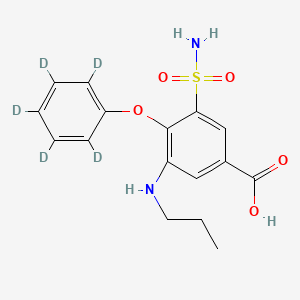
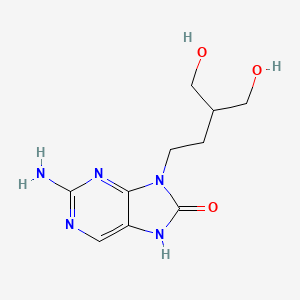
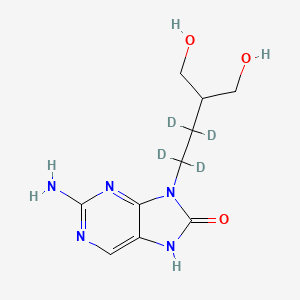
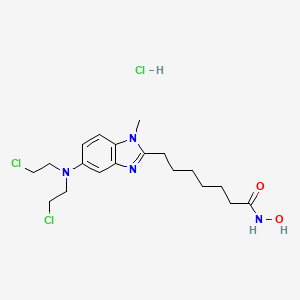
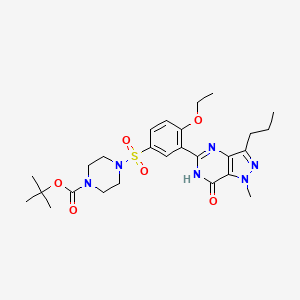
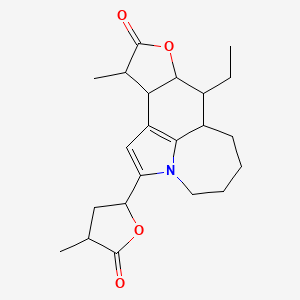
![Nickel(2+);5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B585389.png)
